5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, methoxyphenyl, piperazine, and thiazolotriazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Derivative: The reaction of 4-methoxyphenylpiperazine with a suitable chloromethylating agent under basic conditions to form the intermediate.
Coupling with Dichlorophenyl Derivative: The intermediate is then reacted with 3,4-dichlorophenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Cyclization to Form Thiazolotriazole: The final step involves the cyclization of the coupled product with a thiazole precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the dichlorophenyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Dechlorinated derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various pharmacological effects, depending on the receptor subtype and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one
- 4-(4-Methoxyphenyl)-1-(3,4-dichlorophenyl)piperazine
Uniqueness
The uniqueness of 5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazolotriazole moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties.
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5O2S/c1-14-26-23-30(27-14)22(31)21(33-23)20(15-3-8-18(24)19(25)13-15)29-11-9-28(10-12-29)16-4-6-17(32-2)7-5-16/h3-8,13,20,31H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGCIOLYCQBPHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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